Cas no 1353955-38-0 (3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester)

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a specialized organic compound featuring a piperidine core functionalized with a cyclopropylaminomethyl group and a benzyl ester moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The cyclopropyl group enhances steric and electronic properties, potentially improving binding affinity in target molecules. The benzyl ester offers synthetic flexibility, enabling further derivatization under mild conditions. Its well-defined stereochemistry and purity make it suitable for precise medicinal chemistry applications, including the development of bioactive molecules with tailored pharmacokinetic profiles.
3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester structure
1353955-38-0 structure
Product name:3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester
CAS No:1353955-38-0
MF:C17H24N2O2
Molecular Weight:288.384664535522
CID:2156927

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester
    • Benzyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate
    • AM92678
    • 3-Cyclopropylaminomethylpiperidine-1-carboxylic acid benzyl ester
    • インチ: 1S/C17H24N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-4-7-15(12-19)11-18-16-8-9-16/h1-3,5-6,15-16,18H,4,7-13H2
    • InChIKey: YAERNHAOGDITIU-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCCC(C1)CNC1CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 338
  • トポロジー分子極性表面積: 41.6

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
087716-1g
3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester
1353955-38-0
1g
£945.00 2022-03-01
Chemenu
CM496791-1g
Benzyl3-((cyclopropylamino)methyl)piperidine-1-carboxylate
1353955-38-0 97%
1g
$1104 2022-09-03

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester 関連文献

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl esterに関する追加情報

Introduction to 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353955-38-0) and Its Applications in Modern Chemical Biology

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1353955-38-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclopropyl group and an amine substituent at the 3-position, along with a benzyloxy carbonyl (Boc) protecting group on the carboxylic acid moiety, makes it a versatile intermediate in synthetic chemistry and drug development.

The structural features of 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester contribute to its unique chemical properties, including solubility, stability, and reactivity. The cyclopropyl group enhances lipophilicity, while the piperidine ring provides a rigid scaffold that can be modified further for biological activity. The benzyloxy carbonyl group serves as a protective group for the carboxylic acid, allowing for selective deprotection in subsequent synthetic steps. These attributes make it a valuable building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in piperidine derivatives due to their prevalence in bioactive molecules. Piperidines are frequently found in approved drugs, particularly in central nervous system (CNS) therapeutics, due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors. The 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester scaffold can be further functionalized to develop novel compounds with potential applications in treating neurological disorders, pain management, and other therapeutic areas.

One of the most compelling aspects of 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is its utility in fragment-based drug discovery. Fragment-based approaches involve identifying small molecule fragments that bind to target proteins with moderate affinity. These fragments can then be linked or modified to create more potent and selective inhibitors. The structural complexity of 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester makes it an excellent candidate for generating novel pharmacophores that can interact with biological targets.

Recent studies have highlighted the importance of cycloalkyl-substituted piperidines in medicinal chemistry. The cyclopropyl group, in particular, has been shown to improve metabolic stability and binding affinity in some cases. For instance, derivatives of 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester have been investigated for their potential as kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and dysregulation of kinase activity is associated with various diseases, including cancer.

The benzyloxy carbonyl (Boc) protecting group on the carboxylic acid moiety of 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is particularly useful in multi-step synthetic routes. It allows for selective protection-deprotection cycles, enabling chemists to introduce other functional groups without unwanted side reactions. This level of control is crucial in complex drug synthesis, where regioselectivity and orthogonal reactions are key considerations.

The synthesis of 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic transformations, starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the cyclopropyl group and Boc protection of the carboxylic acid. Advances in catalytic methods have made these synthetic routes more efficient and scalable, facilitating access to this compound for research purposes.

In conclusion, 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353955-38-0) represents an important intermediate in modern chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new uses for piperidine derivatives, compounds like this are likely to play an increasingly significant role in drug discovery and development.

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